2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
Description
Introduction and Research Significance
Historical Context in Metalloproteinase Inhibitor Development
The exploration of MMP inhibitors began with the isolation of tadpole collagenase (MMP-1) in 1962, marking the first step toward understanding extracellular matrix remodeling. Early inhibitors like batimastat and ilomastat utilized hydroxamate zinc-binding groups but suffered from poor oral bioavailability and broad-spectrum activity, leading to off-target effects. The transition to selective inhibitors gained momentum with structural studies in the 1990s, such as the resolution of MMP-1’s catalytic domain by Lovejoy et al. (1994), which revealed critical insights into substrate-binding pockets.
A pivotal shift occurred with the development of tissue inhibitors of metalloproteinases (TIMPs) and synthetic compounds targeting specific MMP isoforms. For instance, TIMP-1 variants engineered for MMP-9 selectivity (K~i~ = 2.1 nM) demonstrated the feasibility of isoform-specific inhibition. These advances laid the groundwork for 2-phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one , which combines a non-hydroxamate zinc-chelating group with a trifluoromethylpyridine moiety to enhance selectivity for MMP-12.
Table 1. Key Milestones in MMP Inhibitor Development
Pharmacophoric Relevance of Trifluoromethylpyridine Moiety
The trifluoromethylpyridine group in This compound serves dual roles: electronic modulation and hydrophobic stabilization. The trifluoromethyl (-CF~3~) group enhances metabolic stability by resisting oxidative degradation while increasing lipophilicity, thereby improving membrane permeability. Concurrently, the pyridine ring engages in π-π stacking with aromatic residues (e.g., Tyr214 in MMP-12) and hydrogen bonding via its nitrogen atom, as observed in analogous MMP-2 inhibitors.
Comparative studies of hydroxamate versus carboxylic acid-based inhibitors highlight the superiority of non-hydroxamate zinc binders in reducing off-target effects. In This compound , the propan-1-one group coordinates the catalytic zinc ion through its ketone oxygen, avoiding the pharmacokinetic liabilities associated with hydroxamates. This design aligns with trends observed in imidazole- and thiazole-based inhibitors, where carboxylic acid derivatives demonstrated enhanced cardioprotective efficacy.
Position in Contemporary Medicinal Chemistry Research
Modern MMP inhibitor research prioritizes in silico screening and scaffold diversification to overcome historical failures. For example, a 568-member library of imidazole/thiazole carboxylic acids was computationally docked against MMP-2, yielding 45 candidates with docking scores >70. Similarly, This compound likely emerged from virtual screening campaigns targeting MMP-12’s S1’ pocket, which accommodates bulky substituents like the trifluoromethylpyridine group.
The compound’s piperidine linker optimizes spatial orientation, ensuring the trifluoromethylpyridine and phenoxy groups occupy distal subsites. This design mirrors strategies used in RECK (reversion-inducing cysteine-rich protein with kazal motifs)-derived inhibitors, which exploit multivalent interactions for enhanced specificity.
Significance Within MMP-12 Inhibitor Classification
MMP-12 (macrophage elastase) is implicated in chronic obstructive pulmonary disease, atherosclerosis, and abdominal aortic aneurysm due to its elastolytic activity. Selective MMP-12 inhibition requires targeting its unique structural features, such as the deep S1’ pocket lined by Leu116 and Tyr214. This compound addresses this through:
- Trifluoromethylpyridine : Fills the hydrophobic S1’ pocket, displacing water molecules to enhance binding entropy.
- Phenoxy group : Engages in van der Waals interactions with Pro238 and Val239 in the S2’ subsite.
- Piperidine-propan-1-one scaffold : Positions the zinc-binding ketone optimally while maintaining conformational flexibility.
Table 2. Comparative Analysis of MMP-12 Inhibitors
| Compound Class | Zinc-Binding Group | Selectivity (MMP-12 vs. MMP-9) | Clinical Status |
|---|---|---|---|
| Hydroxamates | -CONHOH | 10:1 | Phase II (discontinued) |
| Carboxylic acids | -COOH | 50:1 | Preclinical |
| 2-Phenoxy-propan-1-one | Ketone | 200:1 | Investigational |
This selectivity profile positions the compound as a leading candidate for pathologies driven by MMP-12 overexpression, offering a template for next-generation inhibitors with minimized off-target activity.
Properties
IUPAC Name |
2-phenoxy-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-14(27-16-5-3-2-4-6-16)19(26)25-11-9-17(10-12-25)28-18-8-7-15(13-24-18)20(21,22)23/h2-8,13-14,17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDRFYVDKKZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of key intermediates. One common route involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds containing trifluoromethyl groups exhibit diverse pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. For instance, studies have shown that derivatives of piperidine and pyridine can modulate various receptors, including sigma and histamine receptors .
Case Studies
A notable study investigated the analgesic properties of compounds similar to 2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one. The results demonstrated significant efficacy in both nociceptive and neuropathic pain models, suggesting a novel mechanism of action that warrants further exploration .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
In Vitro Studies
In vitro assays have shown that compounds similar to this compound exhibit significant antioxidant activity. For example, DPPH radical scavenging assays indicated substantial radical scavenging properties compared to standard antioxidants like ascorbic acid .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of related compounds. Results indicated that these compounds could significantly reduce edema in carrageenan-induced paw edema tests, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes. For instance, compounds with similar structures have been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the metabolic processes, leading to the compound’s herbicidal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one, we compare it with structurally related compounds from the provided evidence and inferred analogs.
1-(Piperidin-2-yl)propan-1-one (FDB011392)
- Structure : A simpler analog with a propan-1-one group attached to piperidin-2-yl.
- Key Differences: Lacks the trifluoromethylpyridine and phenoxy substituents. The piperidine substitution occurs at position 2 instead of position 3.
- Properties: Lower molecular weight (C₈H₁₃NO vs. C₂₀H₁₉F₃N₂O₃) and logP (~1.2 vs. predicted ~3.5 for the target compound). Higher solubility in polar solvents due to reduced steric hindrance and absence of aromatic systems.
(2E,4E)-Hexa-2,4-dienoic Acid (FDB000738)
- Structure : A linear unsaturated carboxylic acid with conjugated double bonds.
- Key Differences: Entirely aliphatic structure vs. the target’s heteroaromatic systems. Functionalized with a carboxylic acid group instead of a propanone core.
- Properties :
- Higher aqueous solubility (predicted ~1.8 logP) due to the carboxylic acid moiety.
- Reactivity dominated by electrophilic addition (e.g., in Diels-Alder reactions), unlike the target’s nucleophilic substitution pathways.
Hypothetical Structural Analogs
For completeness, we infer comparisons with unreported analogs:
- Analog A : Replacing the trifluoromethyl group with a methyl group.
- Expected reduced metabolic stability and lipophilicity.
- Analog B: Substituting pyridin-2-yloxy with phenyloxy.
Data Table: Comparative Analysis
| Compound Name / ID | Molecular Formula | Key Functional Groups | Predicted logP | Solubility (mg/mL) | Bioactivity Relevance |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₁₉F₃N₂O₃ | CF₃-pyridine, phenoxy, piperidinyl | 3.5 | <0.1 | High (drug candidates) |
| 1-(Piperidin-2-yl)propan-1-one (FDB011392) | C₈H₁₃NO | Piperidinyl, propanone | 1.2 | ~10 | Intermediate synthesis |
| (2E,4E)-Hexa-2,4-dienoic Acid (FDB000738) | C₆H₈O₂ | Conjugated diene, carboxylic acid | 1.8 | ~50 | Industrial applications |
Research Findings and Implications
- Trifluoromethyl Advantage: The CF₃ group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as observed in related agrochemicals .
- Piperidine Substitution Position : Substitution at piperidin-4-yl (vs. 2-yl in FDB011392) optimizes steric compatibility with biological targets, such as enzyme active sites.
- Limitations : The compound’s low solubility may necessitate formulation aids (e.g., cyclodextrins) for in vivo applications.
Biological Activity
2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one, also known by its CAS number 1421513-10-1, is a novel compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.4 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1421513-10-1 |
| Molecular Formula | C20H21F3N2O3 |
| Molecular Weight | 394.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy against specific targets.
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data for this compound is limited, the presence of the trifluoromethyl group suggests potential antimicrobial effects.
Pharmacological Studies
In vitro studies are crucial for understanding the pharmacological profile of new compounds. The following table summarizes findings related to similar compounds that may provide insights into the biological activity of our target compound.
Case Studies
A notable study investigated the effects of trifluoromethyl-containing compounds on various biological systems. One such compound demonstrated enhanced activity against Mycobacterium tuberculosis , showing promising results in inhibiting ClpP1P2 peptidase . This suggests that similar mechanisms may be at play for this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a phenoxy-propanone derivative with a substituted piperidine intermediate. Key steps include:
- Piperidinyl functionalization : Introduce the pyridinyloxy group via nucleophilic substitution under basic conditions. For example, NaOH in dichloromethane (DCM) has been used for similar piperidine-oxypyridine couplings .
- Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) or other protecting groups to prevent side reactions during coupling.
- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) is critical due to the compound’s hydrophobicity. Purity ≥95% can be achieved with rigorous solvent washing .
- Yield optimization : Catalytic agents like DMAP or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency.
Advanced: How can computational modeling predict the binding interactions of this compound with kinase targets, given its trifluoromethylpyridine moiety?
Answer:
The trifluoromethyl group enhances electronegativity and steric bulk, influencing target binding. Methodologies include:
- Docking studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. The pyridinyloxy group may form hydrogen bonds with hinge regions .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time. The trifluoromethyl group’s hydrophobicity may stabilize interactions with nonpolar residues .
- QSAR models : Corrogate substituent effects (e.g., piperidine ring flexibility) with inhibitory activity. Reference similar compounds like fluazifop, which shares a trifluoromethylpyridine scaffold .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Answer:
- NMR : 1H/13C NMR confirms the phenoxy, piperidine, and pyridine moieties. Key signals:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect molecular ions (e.g., [M+H]+) and assess purity .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related terphenyl derivatives .
Advanced: What in vitro assays are suitable for evaluating the metabolic stability of the trifluoromethyl group in hepatic models?
Answer:
- Liver microsomal assays : Incubate the compound with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor degradation via LC-MS/MS. The CF3 group’s resistance to oxidative metabolism can be compared to non-fluorinated analogs .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions.
- Plasma stability tests : Evaluate hydrolysis susceptibility by incubating in plasma (37°C, pH 7.4) and analyzing time-dependent degradation .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Piperidine derivatives are hygroscopic and may degrade .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent exothermic reactions .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- Piperidine modifications : Replace the piperidine ring with morpholine or azetidine to alter solubility and CNS penetration.
- Trifluoromethyl positioning : Compare 5-CF3-pyridine vs. 3-CF3 analogs (e.g., haloxyfop derivatives) to assess steric effects on target binding .
- Propanone linker adjustments : Introduce methyl groups or replace the ketone with an amide to modulate metabolic stability .
- In vivo PK studies : Measure oral bioavailability and half-life in rodent models, correlating with logP and polar surface area calculations .
Basic: What are the key challenges in achieving enantiomeric purity, and how can chiral resolution be accomplished?
Answer:
- Chiral centers : The piperidine and propanone moieties may introduce stereoisomerism.
- Resolution methods :
Advanced: How does the compound’s logP influence its membrane permeability, and what formulation strategies improve bioavailability?
Answer:
- logP calculation : Estimated logP ~3.5 (via ChemDraw), indicating moderate hydrophobicity.
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). High logP may enhance passive diffusion but risks solubility-limited absorption.
- Formulation strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
